molecular formula C14H10BrClO3 B1277079 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid CAS No. 938357-62-1

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid

Cat. No. B1277079
M. Wt: 341.58 g/mol
InChI Key: SXJYAFNCLLJTTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves the use of halogenated phenols or benzoic acids as starting materials. For instance, the synthesis of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, a related compound, was achieved by an elimination reaction, reduction reaction, and bromination starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . This suggests that a similar approach could be used for the synthesis of "2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid," potentially involving a halogenated benzyl bromide and a chlorobenzoic acid.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often confirmed using techniques such as IR spectroscopy and X-ray diffraction. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed using these methods . The molecular structure of "2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid" would likely show similar characteristics, with the presence of halogen atoms influencing the electronic distribution within the molecule.

Chemical Reactions Analysis

Halogenated aromatic compounds can undergo various chemical reactions, including oxidative thermal degradation. The study of the oxidation of a mixture of 2-chlorophenol and 2-bromophenol revealed a range of products, including various dibenzodioxins and dibenzofurans . This indicates that "2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid" could also participate in complex reactions under certain conditions, potentially leading to the formation of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be studied using various spectroscopic and computational methods. For instance, the vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were investigated using HF and DFT methods . Similar studies could provide insights into the properties of "2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid," such as its stability, electronic properties, and reactivity.

Scientific Research Applications

1. Coordination Polymers and Non-Covalent Assembly

Research by Carter et al. (2018) in the field of coordination polymers involves studying uranyl oxo atoms' engagement in non-covalent assembly through hydrogen or halogen bonding interactions. The study focuses on materials containing benzoic acid derivatives, including m-bromobenzoic acid, which shares structural similarities with 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid. This research is vital in understanding halogen-oxo interactions in coordination polymers, which can have implications in materials science and molecular engineering (Carter, Kalaj, Kerridge, & Cahill, 2018).

2. Improved Synthesis of Pharmaceutical Compounds

Liu et al. (2008) developed an improved method for synthesizing C-aryl glucoside SGLT2 inhibitors, starting from 5-bromo-2-chlorobenzoic acid. This approach is notable for its efficiency and ability to avoid undesired isomers. Such research is crucial in pharmaceutical synthesis, where starting materials like 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid are key in developing new therapeutic agents (Liu, Li, & Lu, 2008).

3. Halogen Bonding in Crystal Structures

Research by Pramanik, Pavan, and Guru Row (2017) delves into the impact of halogen bonding on the crystal structure of compounds like 4-bromo-2-chloro benzoic acid. Their findings reveal how halogen bonds influence the packing preferences in solid solutions, which is crucial for understanding molecular interactions in solid-state chemistry (Pramanik, Pavan, & Guru Row, 2017).

4. Antimicrobial Activity of Derivatives

Al-Smadi et al. (2019) explored the synthesis of thiadiazole and selenadiazole derivatives containing bromobenzyl and chlorobenzyl groups. They assessed their antimicrobial activity, demonstrating the potential of such compounds in developing new antibiotics. This research is significant in the field of medicinal chemistry, particularly in the context of creating new antimicrobial agents from benzoic acid derivatives (Al-Smadi, Mansour, Mahasneh, Khabour, Masadeh, & Alzoubi, 2019).

properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYAFNCLLJTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid

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